molecular formula C5H3N3O B1384493 4-Cyano-6-hydroxypyrimidine CAS No. 1192064-61-1

4-Cyano-6-hydroxypyrimidine

Cat. No.: B1384493
CAS No.: 1192064-61-1
M. Wt: 121.1 g/mol
InChI Key: UKIHWDBYRWTOBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyano-6-hydroxypyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds containing nitrogen atoms at positions 1 and 3 of a six-membered ring. The presence of a cyano group at position 4 and a hydroxyl group at position 6 makes this compound a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-6-hydroxypyrimidine typically involves the cyclization of appropriate precursors. One common method is the reaction of malononitrile with formamide under basic conditions, followed by cyclization to form the pyrimidine ring. The reaction conditions often involve elevated temperatures and the use of catalysts such as sodium ethoxide or potassium tert-butoxide .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems and real-time monitoring ensures consistent product quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-6-hydroxypyrimidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Formation of 4-cyano-6-oxopyrimidine.

    Reduction: Formation of 4-amino-6-hydroxypyrimidine.

    Substitution: Formation of various substituted pyrimidines depending on the reagent used.

Scientific Research Applications

4-Cyano-6-hydroxypyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyano-6-hydroxypyrimidine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of enzymes by binding to the active site and blocking substrate access. The cyano and hydroxyl groups play crucial roles in forming hydrogen bonds and other interactions with the target enzyme, thereby modulating its activity .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dihydroxypyrimidine: Lacks the cyano group but has similar reactivity.

    4-Cyano-5-hydroxypyrimidine: Similar structure but with the hydroxyl group at a different position.

    4-Cyano-6-methylpyrimidine: Contains a methyl group instead of a hydroxyl group.

Uniqueness

4-Cyano-6-hydroxypyrimidine is unique due to the presence of both a cyano and a hydroxyl group, which allows it to participate in a wider range of chemical reactions and interactions. This dual functionality makes it a valuable intermediate in the synthesis of diverse chemical entities .

Properties

IUPAC Name

6-oxo-1H-pyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O/c6-2-4-1-5(9)8-3-7-4/h1,3H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIHWDBYRWTOBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CNC1=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyano-6-hydroxypyrimidine
Reactant of Route 2
Reactant of Route 2
4-Cyano-6-hydroxypyrimidine
Reactant of Route 3
4-Cyano-6-hydroxypyrimidine
Reactant of Route 4
Reactant of Route 4
4-Cyano-6-hydroxypyrimidine
Reactant of Route 5
4-Cyano-6-hydroxypyrimidine
Reactant of Route 6
Reactant of Route 6
4-Cyano-6-hydroxypyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.